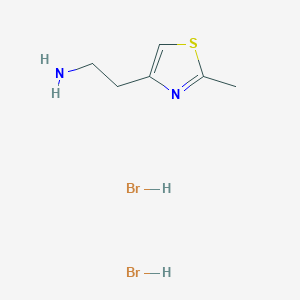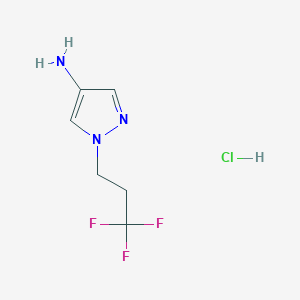
2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide, commonly known as JNJ-38431055, is a drug candidate that has been developed for the treatment of Alzheimer's disease. The compound belongs to the class of gamma-secretase modulators, which are known to reduce the production of amyloid-beta peptides that are believed to be the main cause of Alzheimer's disease.
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical studies of bioactive acetamide analogs, including those similar in structure to 2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide, have been conducted to analyze their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells. Their nonlinear optical activity and molecular docking interactions, especially with Cyclooxygenase 1 (COX1), further highlight their scientific applicability in various fields (Mary et al., 2020).
Potential Pesticide Applications
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the compound of interest, have been characterized by X-ray powder diffraction and identified as potential pesticides. These organic compounds have been investigated for their use in controlling annual grasses and broad-leaved weeds in various crops, showcasing the chemical's potential in agricultural applications (Olszewska et al., 2009).
Novel Anilidoquinoline Derivative in Treating Japanese Encephalitis
A novel anilidoquinoline derivative structurally related to 2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide has demonstrated significant antiviral and antiapoptotic effects in vitro. This compound's therapeutic efficacy against Japanese encephalitis virus in mice, including a significant reduction in viral load and an increase in survival rates, underlines the compound's potential in medical applications, particularly in antiviral therapies (Ghosh et al., 2008).
Antioxidant Activity of Coordination Complexes
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized for their antioxidant activity. The study involved pyrazole-acetamide derivatives, including those structurally akin to the subject compound, and their Co(II) and Cu(II) complexes. These complexes displayed significant in vitro antioxidant activity, as assessed by various assays, indicating the compound's potential as a base for developing antioxidants (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19-10-4-7-14(19)15(20)8-9-18-16(21)11-12-5-2-3-6-13(12)17/h2-7,10,15,20H,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRPBOPSJBFPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938965.png)
![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2938967.png)
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2938968.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2938970.png)


![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)
![N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938977.png)


![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)